molecular formula C12H9N5OS2 B2734223 4-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1203350-53-1

4-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2734223
CAS RN: 1203350-53-1
M. Wt: 303.36
InChI Key: NMDJSZBWTTVCBR-UHFFFAOYSA-N
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Description

The compound “4-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide” is a complex organic molecule that contains several heterocyclic rings, including a pyridine ring, a thiazole ring, and a thiadiazole ring. These types of rings are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the heterocyclic rings and the amide group. The electronic properties of these groups could influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the heterocyclic rings and the amide group. For example, the pyridine ring might undergo electrophilic substitution reactions, while the amide group could participate in hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings and the amide group could affect its solubility, stability, and reactivity .

Scientific Research Applications

Antibacterial Activity

SMSSF-0625903 has emerged as a potential antibacterial agent. Researchers have synthesized derivatives combining thiazole and sulfonamide groups, both known for their antibacterial properties . Further investigations into its mechanism of action and efficacy against specific bacterial strains are ongoing.

Metal Ion Chelation

The carboxamide group in SMSSF-0625903 suggests potential metal ion chelation properties. Chelators can sequester metal ions, influencing biological processes. Investigating its affinity for specific metal ions (e.g., copper, zinc) is crucial for understanding its applications.

These applications highlight the versatility of SMSSF-0625903, and ongoing research will uncover additional uses. Keep in mind that further studies are needed to validate its effectiveness and safety in each field. 🌟

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many drugs that contain thiazole rings are known to have antimicrobial, antifungal, and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its biological activity and toxicity. Proper safety measures should be taken when handling this compound, especially if it is biologically active .

Future Directions

Future research on this compound could involve studying its biological activity, optimizing its synthesis, and investigating its mechanism of action. It could also involve designing analogs with improved properties .

properties

IUPAC Name

4-methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5OS2/c1-7-10(20-17-16-7)11(18)15-12-14-9(6-19-12)8-4-2-3-5-13-8/h2-6H,1H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDJSZBWTTVCBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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